Cas no 2229498-75-1 (tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate)

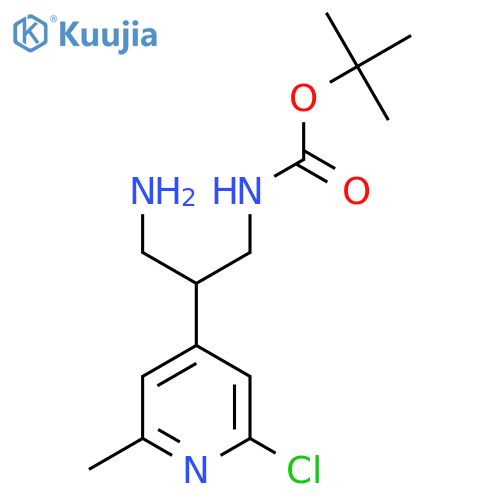

2229498-75-1 structure

商品名:tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate

tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate

- 2229498-75-1

- tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate

- EN300-1900115

-

- インチ: 1S/C14H22ClN3O2/c1-9-5-10(6-12(15)18-9)11(7-16)8-17-13(19)20-14(2,3)4/h5-6,11H,7-8,16H2,1-4H3,(H,17,19)

- InChIKey: DTCYOWYUFSDFQC-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC(C)=N1)C(CN)CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 299.1400546g/mol

- どういたいしつりょう: 299.1400546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 77.2Ų

tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900115-10.0g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 10g |

$6512.0 | 2023-06-01 | ||

| Enamine | EN300-1900115-2.5g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 2.5g |

$2969.0 | 2023-09-18 | ||

| Enamine | EN300-1900115-1g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 1g |

$1515.0 | 2023-09-18 | ||

| Enamine | EN300-1900115-5g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 5g |

$4391.0 | 2023-09-18 | ||

| Enamine | EN300-1900115-0.05g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 0.05g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1900115-5.0g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 5g |

$4391.0 | 2023-06-01 | ||

| Enamine | EN300-1900115-0.5g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 0.5g |

$1453.0 | 2023-09-18 | ||

| Enamine | EN300-1900115-1.0g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 1g |

$1515.0 | 2023-06-01 | ||

| Enamine | EN300-1900115-0.1g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 0.1g |

$1332.0 | 2023-09-18 | ||

| Enamine | EN300-1900115-0.25g |

tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate |

2229498-75-1 | 0.25g |

$1393.0 | 2023-09-18 |

tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

2. Water

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2229498-75-1 (tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量